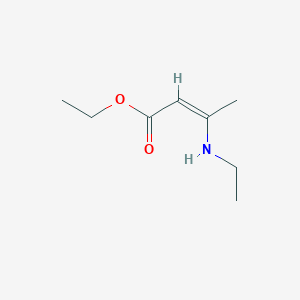
3-Ethylamino-but-2-enoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylamino-but-2-enoic acid ethyl ester is an organic compound belonging to the class of enaminones. These compounds are characterized by the presence of both an enamine and an ester functional group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enaminones.
Scientific Research Applications
3-Ethylamino-but-2-enoic acid ethyl ester has garnered attention in various fields due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethylamino-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets. The enamine group can act as a nucleophile, participating in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester.
Methyl butanoate: Another ester with similar structural features.
Ethyl acetate: A simple ester used in various chemical reactions.
Properties
CAS No. |
13070-53-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (Z)-3-(ethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3/b7-6- |
InChI Key |
MRDCWMLXFWVCIR-SREVYHEPSA-N |
SMILES |
CCNC(=CC(=O)OCC)C |
Isomeric SMILES |
CCN/C(=C\C(=O)OCC)/C |
Canonical SMILES |
CCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


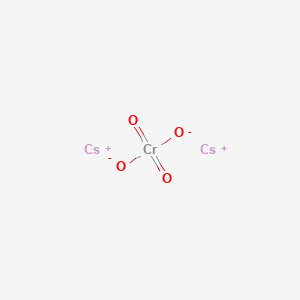
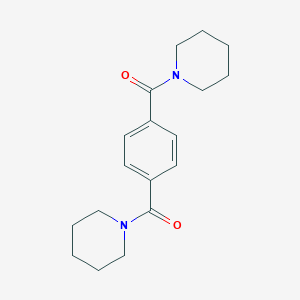


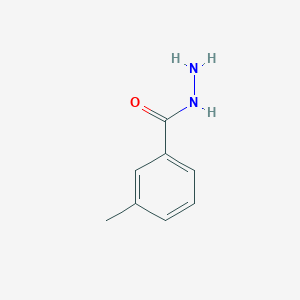

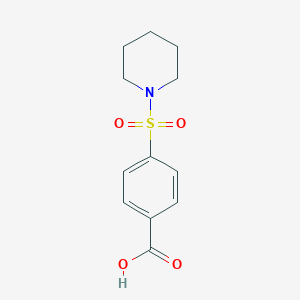
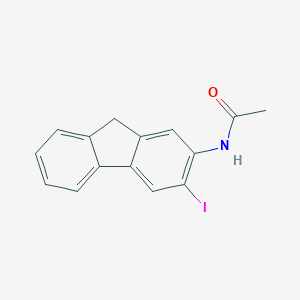
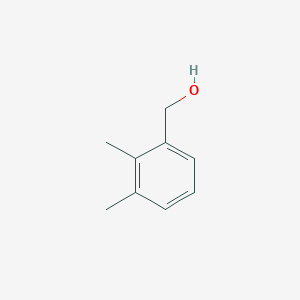
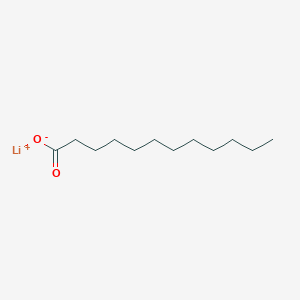

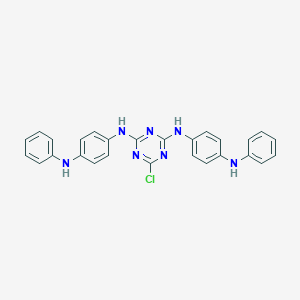
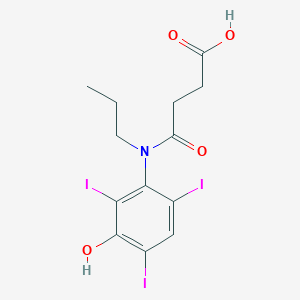
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
